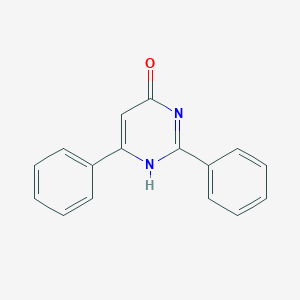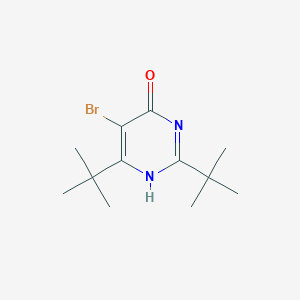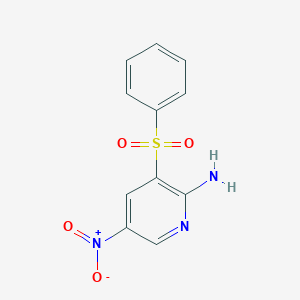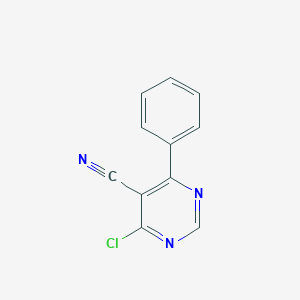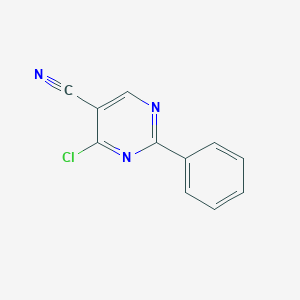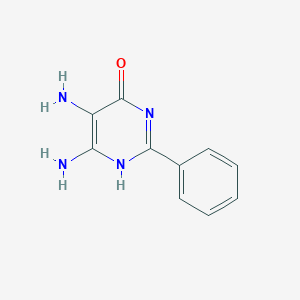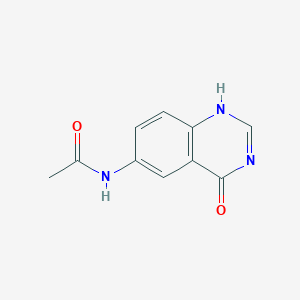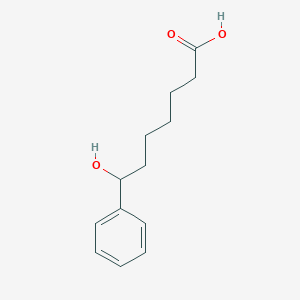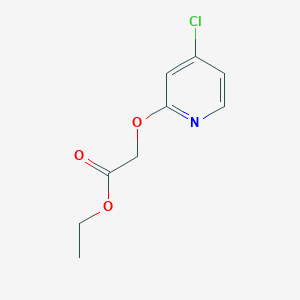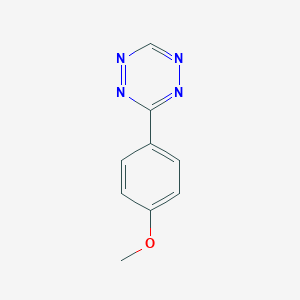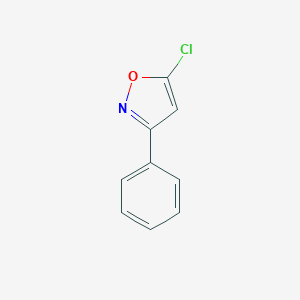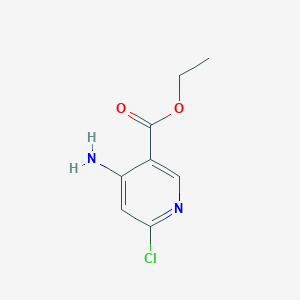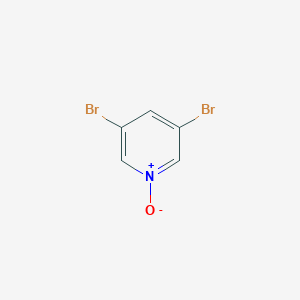
3,5-二溴吡啶 1-氧化物
描述
3,5-Dibromopyridine 1-oxide is a chemical compound with the linear formula C5H3Br2NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines . It was used in the synthesis of new Hg (II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .Molecular Structure Analysis
The molecular structure of 3,5-Dibromopyridine 1-oxide is represented by the linear formula C5H3Br2NO . It has a molecular weight of 252.894 .Chemical Reactions Analysis
Pyridines, including 3,5-Dibromopyridine, can be elaborated into substituted and functionalized structures based on organometallic chemistry . Organometallics in this context means polar reagents, i.e., those containing organoalkali or organoalkaline-earth metals, in particular, organolithiums and organomagnesiums .Physical And Chemical Properties Analysis
3,5-Dibromopyridine 1-oxide is a solid substance . Its melting point is between 110-115 °C .科学研究应用
Application 1: Reactions with Organomagnesiums and Organolithiums
- Summary of Application: 3,5-Dibromopyridine is used in the study of reactions with organomagnesiums and organolithiums. These reactions are part of organometallic chemistry, which involves the use of polar reagents containing organoalkali or organoalkaline-earth metals .
- Results or Outcomes: The outcomes of these reactions can lead to the creation of substituted and functionalized structures based on organometallic chemistry .
Application 2: Preparation Method
- Summary of Application: A patent describes a preparation method for 3,5-Dibromopyridine-N-oxide .
- Methods of Application: The preparation method involves adding an organic solvent to 3,5-dibromopyridine to prepare a 3,5-dibromopyridine solution, which is taken as a reaction liquid. A hydrogen peroxide solution with a certain concentration is prepared to serve as a second reaction liquid .
- Results or Outcomes: The result of this method is the successful preparation of 3,5-Dibromopyridine-N-oxide .
Application 3: Preparation of 3-Acetylamino-5-ethoxypyridine
- Summary of Application: 3,5-Dibromopyridine is used in the preparation of 3-Acetylamino-5-ethoxypyridine .
- Methods of Application: The method involves converting 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, allowing this substance to interact with ammonia, and acetylating the aminoethoxypyridine thus formed with acetic anhydride .
- Results or Outcomes: The outcome is the successful preparation of 3-Acetylamino-5-ethoxypyridine .
Application 4: Preparation of 4-Alkyl-3,5-Dibromopyridines
- Summary of Application: 3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
- Methods of Application: The method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide and subsequent reaction with electrophiles .
- Results or Outcomes: The outcome is the successful preparation of 4-alkyl-3,5-dibromopyridines .
Application 4: Preparation of 4-Alkyl-3,5-Dibromopyridines
- Summary of Application: 3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
- Methods of Application: The method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide and subsequent reaction with electrophiles .
- Results or Outcomes: The outcome is the successful preparation of 4-alkyl-3,5-dibromopyridines .
Application 5: Synthesis of Hg (II) Complexes
- Summary of Application: 3,5-Dibromopyridine was used in the synthesis of new Hg (II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .
- Methods of Application: The method involves a reaction of 3,5-dibromopyridine with halogen and 3,5-disubstituted pyridine ligands .
- Results or Outcomes: The outcome is the successful synthesis of new Hg (II) complexes .
Application 6: Synthesis of 3,5-Bis (2-Indolyl) Pyridine and 3-[(2-Indolyl)-5-Phenyl] Pyridine Derivatives
- Summary of Application: The synthesis of 3,5-bis (2-indolyl) pyridine and 3-[(2-indolyl)-5-phenyl] pyridine derivatives includes Stille or Suzuki type reactions, which were realized on the 3,5-dibromopyridine .
- Methods of Application: The method involves Stille or Suzuki type reactions on 3,5-dibromopyridine .
- Results or Outcomes: The outcome is the successful synthesis of 3,5-bis (2-indolyl) pyridine and 3-[(2-indolyl)-5-phenyl] pyridine derivatives .
安全和危害
This chemical is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .
属性
IUPAC Name |
3,5-dibromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUQQUOGXPOBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347315 | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine 1-oxide | |
CAS RN |
2402-99-5 | |
| Record name | Pyridine, 3,5-dibromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMOPYRIDINE N-OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)
